molecular formula C19H26N6O2S B10906848 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

Cat. No.: B10906848
M. Wt: 402.5 g/mol
InChI Key: XRJUMZHTVAONCB-UHFFFAOYSA-N
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Description

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core with various substituents, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazones with pyridine derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. This inhibition can lead to various therapeutic effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 1H-Pyrazolo[3,4-b]pyridines with different substituents at positions N1, C3, C4, C5, and C6

Uniqueness

2-[(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N~1~-(3-methoxypropyl)-1-hydrazinecarbothioamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dicyclopropyl and methoxypropyl groups enhances its stability and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H26N6O2S

Molecular Weight

402.5 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C19H26N6O2S/c1-25-17-15(16(24-25)12-6-7-12)13(10-14(21-17)11-4-5-11)18(26)22-23-19(28)20-8-3-9-27-2/h10-12H,3-9H2,1-2H3,(H,22,26)(H2,20,23,28)

InChI Key

XRJUMZHTVAONCB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NCCCOC)C(=N1)C4CC4

Origin of Product

United States

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